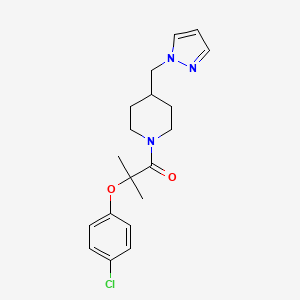
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C19H24ClN3O2 and its molecular weight is 361.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a pyrazole ring, a piperidine moiety, and a chlorophenoxy group. Its molecular formula is C17H18ClN3O with a molecular weight of approximately 319.80 g/mol. The structural characteristics are crucial for its interaction with biological targets.
1. Antiinflammatory Effects
Research indicates that compounds containing the pyrazole and piperidine structures often exhibit anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines in microglial cells, which are implicated in neuroinflammatory conditions such as Parkinson's disease . The compound's ability to modulate inflammatory pathways could make it a candidate for treating neurodegenerative diseases.
2. Neuroprotective Properties
The neuroprotective potential of this compound has been highlighted in various studies. For example, similar pyrazole-based compounds have demonstrated protective effects against oxidative stress and apoptosis in neuronal cells . This suggests that our compound may also confer neuroprotection by mitigating cellular damage in neurodegenerative contexts.
3. Anxiolytic Activity
Preliminary studies on related compounds suggest potential anxiolytic effects, achieved through modulation of the benzodiazepine and nicotinic receptors . This indicates that our target compound might influence anxiety pathways, warranting further investigation into its psychotropic effects.
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of NF-kB Pathway : Similar compounds have been shown to inhibit the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators .
- Regulation of Nitric Oxide Production : The compound may reduce nitric oxide (NO) levels in activated microglia, thereby decreasing neuroinflammation .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study investigating the effects of pyrazole derivatives on MPTP-induced neurotoxicity in mice, it was found that treatment with similar compounds significantly improved behavioral outcomes and reduced neuronal loss by inhibiting inflammatory responses . This suggests that our target compound may exhibit comparable neuroprotective effects.
属性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-19(2,25-17-6-4-16(20)5-7-17)18(24)22-12-8-15(9-13-22)14-23-11-3-10-21-23/h3-7,10-11,15H,8-9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTVBWTVFVJEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)CN2C=CC=N2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














